molecular formula C10H7NO2S B1306166 5-(2-Pyridinylsulfanyl)-2-furaldehyde CAS No. 709635-68-7

5-(2-Pyridinylsulfanyl)-2-furaldehyde

Cat. No.: B1306166
CAS No.: 709635-68-7
M. Wt: 205.23 g/mol
InChI Key: NWJZBQDKKLHSBP-UHFFFAOYSA-N
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Description

5-(2-Pyridinylsulfanyl)-2-furaldehyde is a heterocyclic organic compound that features both a pyridine and a furan ring connected via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridinylsulfanyl)-2-furaldehyde typically involves the reaction of 2-pyridinesulfenyl halides with furan derivatives. One common method includes the use of 2-pyridinesulfenyl chloride or bromide, which reacts with furan-2-carbaldehyde under mild conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridinylsulfanyl)-2-furaldehyde can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 5-(2-Pyridinylsulfanyl)-2-furanmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Pyridinylsulfanyl)-2-furaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Pyridinylsulfanyl)-2-furaldehyde is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The sulfur atom may play a role in binding to metal ions or interacting with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Pyridinylsulfanyl)nicotinic acid
  • 2-(2-Pyridinylsulfanyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide
  • 5-(2-Pyridinylsulfanyl)-2-furoic acid

Uniqueness

5-(2-Pyridinylsulfanyl)-2-furaldehyde is unique due to the presence of both a pyridine and a furan ring, which imparts distinct electronic and steric properties. This dual-ring system can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

5-pyridin-2-ylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-7-8-4-5-10(13-8)14-9-3-1-2-6-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJZBQDKKLHSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383409
Record name 5-(2-Pyridinylsulfanyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709635-68-7
Record name 5-(2-Pyridinylsulfanyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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